![molecular formula C15H19NO2S B2524845 (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-13-1](/img/structure/B2524845.png)
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Description
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as MS-245, is a novel and promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MS-245 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes, including gene expression, RNA processing, and DNA damage repair.
Scientific Research Applications
- The compound serves as a valuable synthetic intermediate in the total synthesis of various target molecules. Researchers have employed it as a key building block to construct complex structures, demonstrating its versatility and utility .
- Reference :
- The 8-azabicyclo[3.2.1]octane scaffold constitutes the central core of tropane alkaloids, a family of bioactive compounds with diverse biological activities. Scientists have focused on stereoselective methods to prepare this fundamental structure .
- Reference :
- A derivative of this compound, specifically 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, exhibited significant inhibition activity against root-knot nematodes (Meloidogyne incognita) in vitro and in test tube experiments .
- Reference :
- The development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene leads to the formation of the key homochiral bicycle[3.1.0]hexan-1-ol, which can be further oxidized to the desired ketone. This process has been successfully demonstrated on a multi-kilogram scale .
- Reference :
- Due to its unique structure, the 2-azabicyclo[3.2.1]octane scaffold presents challenges in its acquisition. Researchers continue to explore synthetic approaches to access this bicyclic architecture .
- Reference :
Synthetic Methodology and Total Synthesis
Tropane Alkaloids Synthesis
Nematicidal Activity
Cyclopropanation Reactions
Challenging Scaffold for Synthesis
Enantioselective Construction
properties
IUPAC Name |
8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-4-2-5-13(10-12)11-19(17,18)16-14-6-3-7-15(16)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIQRBMMKHZSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
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